molecular formula C20H24N2O4S B2816723 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1448135-75-8

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2816723
CAS No.: 1448135-75-8
M. Wt: 388.48
InChI Key: XNYVZTRKWYPHPC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a hydroxyethyl group, and a methoxyphenyl ethanesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the ethanesulfonamide group.

    Hydroxyethylation: The intermediate product is then subjected to a hydroxyethylation reaction using ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Methoxyphenyl Substitution: Finally, the compound is reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphen

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-14-18(17-5-3-4-6-19(17)22)20(23)13-21-27(24,25)12-11-15-7-9-16(26-2)10-8-15/h3-10,14,20-21,23H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYVZTRKWYPHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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